molecular formula C15H9ClFN3O2 B4743433 N~5~-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

N~5~-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4743433
M. Wt: 317.70 g/mol
InChI Key: WPFBLYFQFCDLDA-UHFFFAOYSA-N
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Description

N~5~-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyridine, fluorophenyl, and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the pyridine and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and carboxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Industrial production may also involve advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the pyridine or isoxazole rings.

Scientific Research Applications

N~5~-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N5-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N5-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE include other isoxazole derivatives, pyridine-containing compounds, and fluorophenyl compounds. Examples include:

  • 3-(2-Fluorophenyl)-5-isoxazolecarboxamide
  • N~5~-(2-Chloro-3-pyridyl)-5-isoxazolecarboxamide
  • 2-Chloro-3-pyridyl-5-isoxazolecarboxamide

Uniqueness

The uniqueness of N5-(2-CHLORO-3-PYRIDYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-14-11(6-3-7-18-14)19-15(21)13-8-12(20-22-13)9-4-1-2-5-10(9)17/h1-8H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFBLYFQFCDLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=C(N=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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